molecular formula C23H18ClN3O3S B2540278 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline CAS No. 864925-18-8

3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline

Cat. No.: B2540278
CAS No.: 864925-18-8
M. Wt: 451.93
InChI Key: MEYXORNUOZZYNQ-UHFFFAOYSA-N
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Description

3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline is a complex organic compound that features a quinoline core substituted with various functional groups

Scientific Research Applications

3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions such as sulfonylation, cyclization, and halogenation. Specific conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .

Mechanism of Action

The mechanism of action of 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-8-methylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S/c1-15-7-5-8-16-13-18(23(24)25-22(15)16)20-14-19(21-11-6-12-30-21)26-27(20)31(28,29)17-9-3-2-4-10-17/h2-13,20H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYXORNUOZZYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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